Binding Affinity of Exendin (9-39) vs. GLP-1 Agonists at the Human GLP-1 Receptor
Exendin (9-39) is a competitive antagonist at the human GLP-1 receptor. In a direct radioligand binding study, Exendin (9-39) displaced [125I]GLP-1 from the human GLP-1 receptor with a Kd of 0.5 nM, whereas the agonist Exendin-4 had a Kd of 0.49 nM [1]. This confirms its high affinity but functionally opposing role.
| Evidence Dimension | GLP-1 Receptor Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 0.5 nM (Human GLP-1R) |
| Comparator Or Baseline | Exendin-4: 0.49 nM (Human GLP-1R) |
| Quantified Difference | Negligible difference in affinity (1.02-fold) |
| Conditions | Stably transfected fibroblasts expressing human GLP-1R; [125I]GLP-1 radioligand binding assay. |
Why This Matters
Demonstrates that Exendin (9-39) binds with similar high affinity to the receptor as the agonist Exendin-4, but its truncated structure confers antagonism, not agonism, making it a specific tool for blocking GLP-1 signaling.
- [1] Dillon JS, Tanizawa Y, Wheeler MB, Leng XH, Ligon BB, Rabin DU, Yoo-Warren H, Permutt MA, Boyd AE 3rd. Cloning and functional expression of the human islet GLP-1 receptor. Demonstration that exendin-4 is an agonist and exendin-(9-39) an antagonist of the receptor. Diabetes. 1993 Nov;42(11):1678-82. View Source
